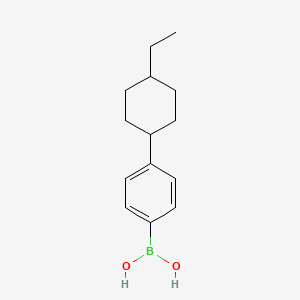

4-(trans-4-Ethylcyclohexyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is an organic compound with the molecular formula C14H21BO2 and a molecular weight of 232.13 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a phenyl ring substituted with a boronic acid group and a trans-4-ethylcyclohexyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 4-ethylcyclohexylbenzene, is brominated to form 4-(trans-4-ethylcyclohexyl)bromobenzene.

Lithiation: The brominated compound is then treated with n-butyllithium to generate the corresponding aryl lithium intermediate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of bromination, lithiation, and borylation, with optimization for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(trans-4-Ethylcyclohexyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the cyclohexyl or phenyl rings.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Applications De Recherche Scientifique

4-(trans-4-Ethylcyclohexyl)phenylboronic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in some cases.

4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of an ethylcyclohexyl group.

4-(trans-4-Propylcyclohexyl)phenylboronic Acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is unique due to its specific steric and electronic properties imparted by the trans-4-ethylcyclohexyl group. This makes it particularly useful in reactions where steric hindrance can influence the selectivity and yield of the desired product .

Activité Biologique

4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS No. 164220-57-9) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

- IUPAC Name: this compound

- Molecular Formula: C13H19B O2

- Molecular Weight: 220.1 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to inhibit enzymes such as proteasomes and kinases, which are crucial in various cellular processes including cell cycle regulation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition:

- Proteasome Inhibition: Boronic acids are known to inhibit the proteasome, leading to the accumulation of regulatory proteins and subsequent induction of apoptosis in cancer cells. Studies have shown that this compound can effectively inhibit proteasomal activity in vitro.

- Kinase Inhibition: The compound has been reported to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

-

Antitumor Activity:

- In vitro studies demonstrate that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Case Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study Example

In a study published in Cancer Research, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against tumor growth.

Propriétés

IUPAC Name |

[4-(4-ethylcyclohexyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCELWUDZLZLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675232 |

Source

|

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164220-57-9 |

Source

|

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.